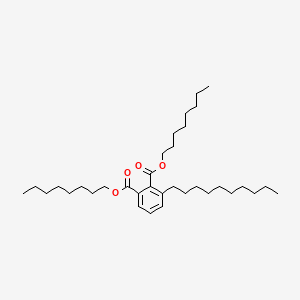
1,2-Benzenedicarboxylic acid, decyl-, dioctyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
1,2-Benzenedicarboxylic acid, decyl-, dioctyl ester is synthesized through the esterification of phthalic anhydride with decanol and octanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond . Industrial production methods often employ continuous processes to maximize yield and efficiency.
Chemical Reactions Analysis
1,2-Benzenedicarboxylic acid, decyl-, dioctyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form phthalic acid derivatives.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to produce phthalic acid and the corresponding alcohols (decanol and octanol).
Substitution: It can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.
Common reagents used in these reactions include strong acids or bases for hydrolysis and oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Benzenedicarboxylic acid, decyl-, dioctyl ester has several scientific research applications:
Chemistry: It is used as a plasticizer in the production of flexible polyvinyl chloride (PVC) products.
Biology: It is studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Research is ongoing to understand its potential health impacts, particularly in relation to its use in medical devices.
Mechanism of Action
The mechanism of action of 1,2-Benzenedicarboxylic acid, decyl-, dioctyl ester involves its interaction with plastic polymers to increase their flexibility and durability. At the molecular level, it integrates into the polymer matrix, reducing intermolecular forces and allowing the polymer chains to move more freely. This results in enhanced flexibility and reduced brittleness of the plastic material .
Comparison with Similar Compounds
1,2-Benzenedicarboxylic acid, decyl-, dioctyl ester can be compared with other similar compounds such as:
1,2-Benzenedicarboxylic acid, diundecyl ester: This compound has a similar structure but with longer alkyl chains, resulting in different physical properties and applications.
1,2-Benzenedicarboxylic acid, dibutyl ester:
1,2-Benzenedicarboxylic acid, dioctyl ester:
The uniqueness of this compound lies in its specific balance of flexibility and durability, making it suitable for a wide range of industrial applications.
Properties
CAS No. |
64201-61-2 |
|---|---|
Molecular Formula |
C34H58O4 |
Molecular Weight |
530.8 g/mol |
IUPAC Name |
dioctyl 3-decylbenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C34H58O4/c1-4-7-10-13-16-17-18-21-25-30-26-24-27-31(33(35)37-28-22-19-14-11-8-5-2)32(30)34(36)38-29-23-20-15-12-9-6-3/h24,26-27H,4-23,25,28-29H2,1-3H3 |
InChI Key |
JUIOJMYTXCXFAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=C(C(=CC=C1)C(=O)OCCCCCCCC)C(=O)OCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


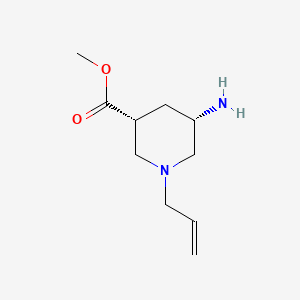
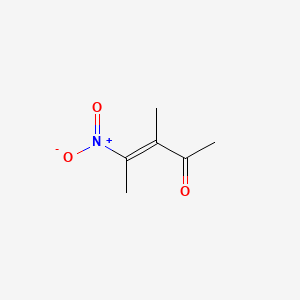
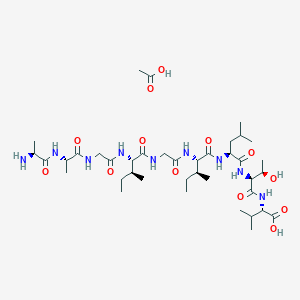
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B13812629.png)
![2-Hydroxy-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one oxime](/img/structure/B13812634.png)




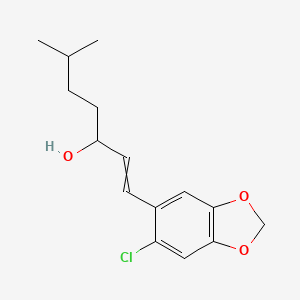
![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclopenten-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13812685.png)
![N4-(7-chloro-2-methoxybenzo[b]-1,5-naphthyridin-10-yl)-N1,N1-diethylpentane-1,4-diamine dihydrochloride](/img/structure/B13812693.png)


